molecular formula C4H6BrN3 B12051905 4-(2-Bromoethyl)-4H-1,2,4-triazole, AldrichCPR

4-(2-Bromoethyl)-4H-1,2,4-triazole, AldrichCPR

Cat. No.: B12051905
M. Wt: 176.01 g/mol
InChI Key: DIMSLOKUSYRKEA-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-4H-1,2,4-triazole is a chemical compound known for its unique structure and reactivity. It is part of the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. This compound is often used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)-4H-1,2,4-triazole typically involves the reaction of 4H-1,2,4-triazole with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-(2-Bromoethyl)-4H-1,2,4-triazole may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoethyl)-4H-1,2,4-triazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of ethyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Scientific Research Applications

4-(2-Bromoethyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological activities.

Comparison with Similar Compounds

  • 2-(2-Bromoethyl)piperidine hydrobromide
  • Methyl 2-(4-(2-bromoethyl)phenyl)acetate
  • 4-(2-Bromoethyl)pyridine

Comparison: 4-(2-Bromoethyl)-4H-1,2,4-triazole is unique due to its triazole ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(2-bromoethyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c5-1-2-8-3-6-7-4-8/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMSLOKUSYRKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN1CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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